
(1E)-1-(Methylimino)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1E)-1-(Methylimino)propan-2-one: is an organic compound with the molecular formula C4H7NO It is a derivative of acetone, where one of the hydrogen atoms on the carbonyl carbon is replaced by a methylimino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-(Methylimino)propan-2-one can be achieved through several methods:
-
Condensation Reaction: : One common method involves the condensation of acetone with methylamine. This reaction typically requires an acid catalyst and is carried out under reflux conditions. The reaction can be represented as follows: [ \text{CH}_3\text{COCH}_3 + \text{CH}_3\text{NH}_2 \rightarrow \text{CH}_3\text{C(NHCH}_3)\text{CH}_2\text{OH} ] The intermediate product is then dehydrated to form this compound.
-
Reductive Amination: : Another method involves the reductive amination of acetone with methylamine in the presence of a reducing agent such as sodium cyanoborohydride. This method is advantageous due to its mild reaction conditions and high yield.
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale condensation reactions using continuous flow reactors. The use of catalysts such as sulfuric acid or hydrochloric acid is common to enhance the reaction rate and yield. The reaction mixture is then subjected to distillation to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(1E)-1-(Methylimino)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction of this compound can yield secondary amines. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: The methylimino group can undergo nucleophilic substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of secondary amines.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
(1E)-1-(Methylimino)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential role in enzyme inhibition and interaction with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Wirkmechanismus
The mechanism of action of (1E)-1-(Methylimino)propan-2-one involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors and modulate signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetone: The parent compound of (1E)-1-(Methylimino)propan-2-one.
Methylamine: A precursor in the synthesis of this compound.
(E)-1-(Methylimino)butan-2-one: A homologous compound with a similar structure.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
64821-57-4 |
|---|---|
Molekularformel |
C4H7NO |
Molekulargewicht |
85.10 g/mol |
IUPAC-Name |
1-methyliminopropan-2-one |
InChI |
InChI=1S/C4H7NO/c1-4(6)3-5-2/h3H,1-2H3 |
InChI-Schlüssel |
SPZUUELXBLTYDD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C=NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


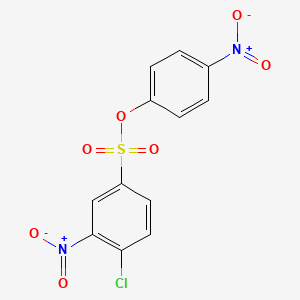
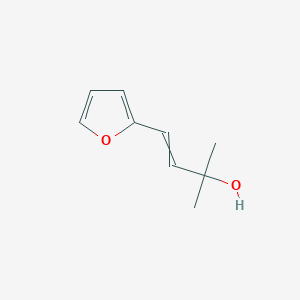
![2,2'-[(2,4,5,6-Tetrabromo-1,3-phenylene)bis(methyleneoxy)]di(ethan-1-ol)](/img/structure/B14491484.png)


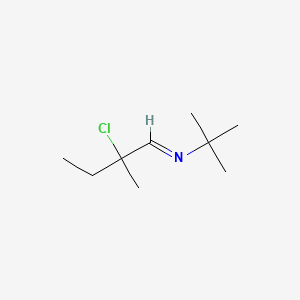

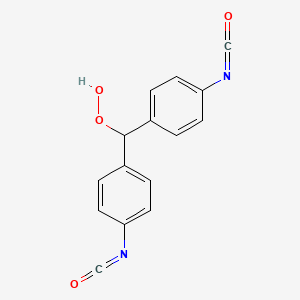
![4-Methyl-2-(methylsulfanyl)-4-[(E)-(phenylimino)methyl]-1,3-thiazol-5(4H)-one](/img/structure/B14491510.png)


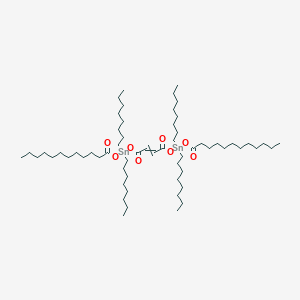
![1,1',1''-[(2-Chloro-2-nitroethane-1,1,1-triyl)tris(oxy)]tribenzene](/img/structure/B14491527.png)

